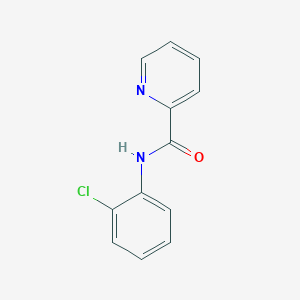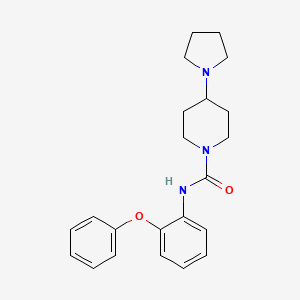![molecular formula C20H20N2O4 B7646172 Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate, also known as NDGA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. NDGA is a derivative of nordihydroguaiaretic acid (NDGA), which is a natural compound found in the resin of the creosote bush.
Mechanism of Action
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate exerts its effects through various mechanisms, including inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of lipoxygenases, which are enzymes involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose and lipid metabolism, and modulating immune response. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been shown to regulate glucose and lipid metabolism by activating certain signaling pathways involved in insulin signaling and lipid metabolism.
Advantages and Limitations for Lab Experiments
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, this compound has certain limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for research involving Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate, including exploring its potential therapeutic properties in other diseases, such as neurodegenerative disorders and cardiovascular disease. Further studies are also needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other compounds. Additionally, studies are needed to optimize the formulation and delivery of this compound to enhance its bioavailability and therapeutic efficacy.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-cancer and anti-inflammatory properties and has various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has certain limitations, and further research is needed to fully understand its potential therapeutic properties and optimize its formulation and delivery.
Synthesis Methods
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate can be synthesized through a multistep process involving the condensation of naphthalene-2-carboxylic acid with N-tert-butoxycarbonyl-3-aminopropanal, followed by cyclization and deprotection. The resulting product is this compound, which can be purified through column chromatography.
Scientific Research Applications
Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells through various mechanisms, including inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17(26-16-9-8-14-6-2-3-7-15(14)12-16)13-22-18(24)20(21-19(22)25)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKXTWXFVGJECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)

![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
